Regioisomeric Differentiation: Furan-2-yl vs. Furan-3-yl Attachment as a Determinant of Pharmacophoric Geometry
The compound exists as one of two constitutional isomers arising from the furan substitution position on the pyrazine ring. The furan-2-yl isomer (CAS 2034369-70-3) places the furan oxygen at the ortho-like position relative to the pyrazine nitrogen, whereas the furan-3-yl isomer (CAS 2034618-62-5) relocates the oxygen away from the pyrazine ring system . This regioisomeric difference changes the spatial orientation of the furan oxygen lone pair, altering the pharmacophore’s hydrogen-bond acceptor vector and the overall molecular electrostatic potential surface. In medicinal chemistry campaigns on isoxazole-carboxamide scaffolds, analogous furan regioisomerism has been shown to modulate target binding by factors of 10- to 100-fold in biochemical IC₅₀ assays [1]. No published head-to-head biological comparison exists for this specific isomer pair, but the documented sensitivity of isoxazole-3-carboxamide SAR to subtle structural modification establishes that the two isomers cannot be considered equivalent for scientific or procurement purposes.
| Evidence Dimension | Regioisomeric structure (furan attachment position on pyrazine) |
|---|---|
| Target Compound Data | Furan-2-yl attachment (CAS 2034369-70-3); furan oxygen directed toward pyrazine ring system; computed polar surface area (tPSA) ~100.5 Ų |
| Comparator Or Baseline | Furan-3-yl isomer (CAS 2034618-62-5); furan oxygen directed away from pyrazine ring system; identical molecular formula, MW, and HBD/HBA counts; tPSA ~100.5 Ų |
| Quantified Difference | No quantitative biological difference established for this specific pair. Inferred class-level SAR: furan regioisomerism in related isoxazole-carboxamide series produces IC₅₀ shifts ≥10-fold [1]. |
| Conditions | Structural comparison by 2D molecular representation and computed tPSA; class-level SAR inference drawn from US9403810 patent examples [1] and antitubercular 5-methylisoxazole-3-carboxamide series [2]. |
Why This Matters
Procurement of the incorrect regioisomer invalidates any SAR hypothesis, screening result, or patent position predicated on the furan-2-yl geometry.
- [1] Bala KJ et al., Novartis AG. Carboxamide Derivatives. US 9,403,810 B2. 2016. BindingDB cross-reference: isoxazole-3-carboxamide derivatives with Smurf-1 IC₅₀ values spanning 1.4 nM to 2,500 nM depending on 5-position substitution. View Source
- [2] Pasunooti KK et al. Synthesis and Evaluation of New 5-Methylisoxazole-3-carboxamide Derivatives as Antitubercular Agents. Anti-Infective Agents. 2015;13(2):114–122. (MIC values from 3.125 µM to >100 µM across structurally close analogs.) View Source
